7,3',5'-Trihydroxyflavanone
Overview
Description
7,3’,5’-Trihydroxyflavanone is a flavonoid derivative known for its significant biological activities, including antioxidant and apoptotic properties. This compound is a type of flavanone, a class of flavonoids that are widely distributed in the plant kingdom and are known for their diverse pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,3’,5’-Trihydroxyflavanone typically involves the use of starting materials such as 1,3,5-trihydroxybenzene. The synthetic route includes steps like Friedel–Crafts acylation, selective demethylation, and acetylation . These reactions are carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods: While specific industrial production methods for 7,3’,5’-Trihydroxyflavanone are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and reduce costs, as well as ensuring the process is environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 7,3’,5’-Trihydroxyflavanone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydroflavanones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various hydroxylated and methoxylated derivatives, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other bioactive flavonoids.
Biology: The compound is known to induce apoptosis in cancer cells by upregulating Bax expression.
Industry: It is used in the formulation of dietary supplements and cosmetics due to its health benefits.
Mechanism of Action
The primary mechanism by which 7,3’,5’-Trihydroxyflavanone exerts its effects is through the induction of apoptosis in cancer cells. This is achieved by increasing the expression of Bax, a pro-apoptotic protein . Additionally, its antioxidant activity helps in scavenging free radicals, thereby reducing oxidative stress .
Comparison with Similar Compounds
Naringenin (4’,5,7-Trihydroxyflavanone): Known for its anti-inflammatory and antioxidant properties.
Pinobanksin (3,5,7-Trihydroxy-2-phenyl-chroman-4-one): Exhibits a range of pharmacological effects, including anti-bacterial and anti-inflammatory activities.
Uniqueness: 7,3’,5’-Trihydroxyflavanone is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities, particularly its ability to induce apoptosis and its potent antioxidant properties .
Properties
IUPAC Name |
(2S)-2-(3,5-dihydroxyphenyl)-7-hydroxy-2,3-dihydrochromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-9-1-2-12-13(19)7-14(20-15(12)6-9)8-3-10(17)5-11(18)4-8/h1-6,14,16-18H,7H2/t14-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSYWZXDPOVKQU-AWEZNQCLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC(=CC(=C3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=C(C1=O)C=CC(=C2)O)C3=CC(=CC(=C3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101149779 | |
Record name | (2S)-2-(3,5-Dihydroxyphenyl)-2,3-dihydro-7-hydroxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101149779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847375-46-6 | |
Record name | (2S)-2-(3,5-Dihydroxyphenyl)-2,3-dihydro-7-hydroxy-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=847375-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-2-(3,5-Dihydroxyphenyl)-2,3-dihydro-7-hydroxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101149779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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